molecular formula C15H21ClN2O3 B10978809 5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide

5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10978809
M. Wt: 312.79 g/mol
InChI Key: YSRAMFXXVCRGFP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is an organic compound with the molecular formula C15H21ClN2O3 This compound is characterized by the presence of a benzamide core substituted with a chlorine atom, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 3-(morpholin-4-yl)propylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-(morpholin-4-yl)propylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The methoxy group and the morpholine ring can participate in oxidation and reduction reactions, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Oxidized forms of the methoxy group or morpholine ring.

    Reduction: Reduced forms of the methoxy group or morpholine ring.

    Hydrolysis: 5-chloro-2-methoxybenzoic acid and 3-(morpholin-4-yl)propylamine.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. Its morpholine ring and methoxy group provide unique sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C15H21ClN2O3/c1-20-14-4-3-12(16)11-13(14)15(19)17-5-2-6-18-7-9-21-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19)

InChI Key

YSRAMFXXVCRGFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2CCOCC2

solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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